molecular formula C14H10Cl2N2O3 B11562195 N-(2,6-dichloro-4-nitrophenyl)-2-methylbenzamide

N-(2,6-dichloro-4-nitrophenyl)-2-methylbenzamide

Cat. No.: B11562195
M. Wt: 325.1 g/mol
InChI Key: CBOGAXWGINADGT-UHFFFAOYSA-N
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Description

N-(2,6-dichloro-4-nitrophenyl)-2-methylbenzamide is a chemical compound characterized by its unique molecular structure, which includes two chlorine atoms and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichloro-4-nitrophenyl)-2-methylbenzamide typically involves the reaction of 2,6-dichloro-4-nitroaniline with 2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloro-4-nitrophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: Formation of N-(2,6-dichloro-4-aminophenyl)-2-methylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(2,6-dichloro-4-nitrophenyl)-2-carboxybenzamide.

Scientific Research Applications

N-(2,6-dichloro-4-nitrophenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-dichloro-4-nitrophenyl)-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and chlorine atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichloro-4-nitrophenyl)phthalimide
  • 2,6-dichloro-4-nitrophenol
  • N-(2,6-dichloro-4-nitrophenyl)-N-(2,2-dimethoxyethyl)hexadecanamide

Uniqueness

N-(2,6-dichloro-4-nitrophenyl)-2-methylbenzamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and physical properties. The combination of the nitro group and chlorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

N-(2,6-dichloro-4-nitrophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-4-2-3-5-10(8)14(19)17-13-11(15)6-9(18(20)21)7-12(13)16/h2-7H,1H3,(H,17,19)

InChI Key

CBOGAXWGINADGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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